molecular formula C14H16BrN3O4 B11492994 ethyl (4-{[(5-bromofuran-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(5-bromofuran-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11492994
M. Wt: 370.20 g/mol
InChI Key: KGBFRPIHQJAJIS-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that features a pyrazole ring substituted with a bromofuran amide group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Bromofuran Amide Group: The bromofuran moiety can be introduced via a nucleophilic substitution reaction where a brominated furan derivative reacts with an amine to form the amide linkage.

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromofuran and pyrazole moieties could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to the combination of its pyrazole ring and bromofuran amide group, which confer specific chemical properties and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C14H16BrN3O4

Molecular Weight

370.20 g/mol

IUPAC Name

ethyl 2-[4-[(5-bromofuran-2-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C14H16BrN3O4/c1-4-21-12(19)7-18-9(3)13(8(2)17-18)16-14(20)10-5-6-11(15)22-10/h5-6H,4,7H2,1-3H3,(H,16,20)

InChI Key

KGBFRPIHQJAJIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=C(O2)Br)C

Origin of Product

United States

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